- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
Cas no 91-73-6 (N,N-Dibenzylaniline)
N,N-Dibenzylaniline structure
Product Name:N,N-Dibenzylaniline
كاس عدد:91-73-6
وسط:C20H19N
ميغاواط:273.371565103531
MDL:MFCD00022015
CID:81765
PubChem ID:87566882
Update Time:2025-10-19
N,N-Dibenzylaniline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- نواة داخلي: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- مفتاح Inchi: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- ابتسامات: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
حساب السمة
- نوعية دقيقة: 273.15200
- النظائر كتلة واحدة: 273.15175
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 21
- تدوير ملزمة العد: 5
- تعقيدات: 250
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 5.7
- طوبولوجي سطح القطب: 3.2
- تهمة السطحية: 0
- tautomeric العد: none
الخصائص التجريبية
- اللون / الشكل: 针状或柱状结晶
- كثيف: 1.0444
- نقطة انصهار: 68.0 to 71.0 deg-C
- نقطة الغليان: 180°C/1mmHg(lit.)
- نقطة الوميض: 174 °C
- انكسار: 1.7500 (estimate)
- بسا: 3.24000
- لوغب: 4.89340
- الذوبان: 溶于乙醚、苯、热乙醇和热乙酸。不溶于水。
N,N-Dibenzylaniline أمن المعلومات
-
رمزي:
- حث:警告
- وصف الخطر: H315-H319
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26-S36/37/39
- تسا:Yes
- مصطلح خطر:R36/37/38
N,N-Dibenzylaniline بيانات الجمارك
- رمز النظام المنسق:2921420090
- بيانات الجمارك:
中国海关编码:
2921420090概述:
2921420090 其他苯胺衍生物及其盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Dibenzylaniline الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140931-1000g |
N,N-Dibenzylaniline |
91-73-6 | 95% | 1000g |
$426.19 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858493-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
612.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-25g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 25g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-500g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 500g |
¥1855.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
¥183.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥448.0 | 2022-06-10 | |
| abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
| abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-500g |
N,N-Dibenzylaniline |
91-73-6 | 500g |
¥1882.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-25g |
N,N-Dibenzylaniline |
91-73-6 | 25g |
¥212.0 | 2021-09-08 |
N,N-Dibenzylaniline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
المراجع
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
المراجع
- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377
طريقة الإنتاج 5
طريقة الإنتاج 6
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
المراجع
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
المراجع
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
المراجع
- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
المراجع
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175
طريقة الإنتاج 11
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
المراجع
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
المراجع
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
المراجع
- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; 0 °C; 24 h, 70 °C
المراجع
- Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes, Tetrahedron Letters, 2023, 127,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
المراجع
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,
طريقة الإنتاج 17
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),
طريقة الإنتاج 19
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
المراجع
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
المراجع
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719
طريقة الإنتاج 22
رد فعل الشرط
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
المراجع
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
المراجع
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
المراجع
- Palladium-Catalyzed Amination of Aryl Sulfoxides, Organic Letters, 2018, 20(4), 1134-1137
طريقة الإنتاج 25
طريقة الإنتاج 26
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
المراجع
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895
طريقة الإنتاج 27
طريقة الإنتاج 28
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
المراجع
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245
طريقة الإنتاج 29
رد فعل الشرط
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
المراجع
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881
طريقة الإنتاج 30
رد فعل الشرط
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
المراجع
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547
طريقة الإنتاج 31
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
المراجع
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614
طريقة الإنتاج 32
طريقة الإنتاج 33
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
المراجع
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
طريقة الإنتاج 34
رد فعل الشرط
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
المراجع
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,
طريقة الإنتاج 35
طريقة الإنتاج 36
رد فعل الشرط
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
المراجع
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252
طريقة الإنتاج 37
طريقة الإنتاج 38
رد فعل الشرط
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
المراجع
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771
طريقة الإنتاج 39
طريقة الإنتاج 40
رد فعل الشرط
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
المراجع
- Catalytic electrophilic amination reactions, 2007, , 68(6),
طريقة الإنتاج 41
رد فعل الشرط
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
المراجع
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224
طريقة الإنتاج 42
رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
المراجع
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives, Tetrahedron Letters, 2018, 59(38), 3467-3472
طريقة الإنتاج 43
رد فعل الشرط
1.1 Reagents: Hantzsch ester ; 48 h, 150 °C
المراجع
- Solvent- and catalyst-free direct reductive amination of aldehydes and ketones with Hantzsch ester: synthesis of secondary and tertiary amines, Tetrahedron, 2013, 69(24), 4938-4943
طريقة الإنتاج 44
رد فعل الشرط
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
المراجع
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
طريقة الإنتاج 45
رد فعل الشرط
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
المراجع
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524
طريقة الإنتاج 46
رد فعل الشرط
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
المراجع
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82
طريقة الإنتاج 47
رد فعل الشرط
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
المراجع
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141
طريقة الإنتاج 48
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
المراجع
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872
طريقة الإنتاج 49
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
المراجع
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678
طريقة الإنتاج 50
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
المراجع
- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645
طريقة الإنتاج 51
طريقة الإنتاج 52
رد فعل الشرط
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
المراجع
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007
طريقة الإنتاج 53
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
المراجع
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923
طريقة الإنتاج 54
طريقة الإنتاج 55
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292
طريقة الإنتاج 56
رد فعل الشرط
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
المراجع
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749
طريقة الإنتاج 57
رد فعل الشرط
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
المراجع
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25
طريقة الإنتاج 58
رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
المراجع
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362
طريقة الإنتاج 59
طريقة الإنتاج 60
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
المراجع
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427
طريقة الإنتاج 61
رد فعل الشرط
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
المراجع
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426
N,N-Dibenzylaniline Raw materials
- cyclohex-2-en-1-one
- Phenylboronic acid
- Diphenylzinc
- N-benzyl-N-phenylbenzamide
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- Boroxin,2,4,6-triphenyl-
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-(Dimethylphenylsilyl)benzyl alcohol
- Diphenyl sulfoxide
- Benzyl alcohol
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- N,1-diphenylmethanimine
- N-Benzylaniline
- Dibenzylamine
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline الموردين
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
(CAS:91-73-6)N,N-DIBENZYLANILINE
رقم الطلب:sfd3701
حالة المخزون:in Stock
كمية:200KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:33
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
(CAS:91-73-6)
رقم الطلب:SFD1994
حالة المخزون:
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Wednesday, 11 December 2024 17:03
الأسعار ($):
بريد إلكتروني:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
(CAS:91-73-6)N,N-二苄基苯胺
رقم الطلب:LE24969034
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 12:48
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
N,N-Dibenzylaniline الوثائق ذات الصلة
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
91-73-6 (N,N-Dibenzylaniline) منتجات ذات صلة
- 29103-50-2(1,3-Benzenediamine,N1,N1-bis(phenylmethyl)-)
- 25458-37-1(Benzenemethanaminium, N-ethyl-N-methyl-N-phenyl-, iodide)
- 863646-17-7(N,N-diethyl-4-(methylamino)methylaniline)
- 27919-85-3(N,N,N',N'-tetrabenzylbenzene-1,3-diamine)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 13456-78-5(N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine)
- 55197-79-0(Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)-)
- 5459-79-0(N,n-dibenzyl-4-methylaniline)
- 70277-60-0(N,N'-(benzene-1,4-diyldimethanediyl)bis(N-ethyl-3-methylaniline))
- 103426-99-9(1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]-)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE
نقاء:99%
كمية:200KG
الأسعار ($):استفسار
Jiangsu Xinsu New Materials Co., Ltd
(CAS:91-73-6)
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار